molecular formula C14H14ClNO B1319689 3-Chloro-2-(3,4-dimethylphenoxy)aniline CAS No. 937604-63-2

3-Chloro-2-(3,4-dimethylphenoxy)aniline

Cat. No.: B1319689
CAS No.: 937604-63-2
M. Wt: 247.72 g/mol
InChI Key: MQTHUCYRMKCCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Chloro-2-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

3-Chloro-2-(3,4-dimethylphenoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-(3,4-dimethylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

3-Chloro-2-(3,4-dimethylphenoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-chloro-2-(3,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHUCYRMKCCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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